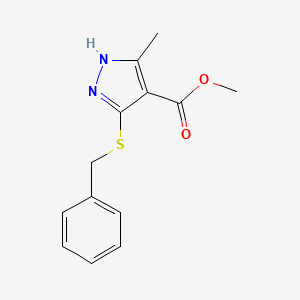

![molecular formula C18H18N4O3 B2879934 1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione CAS No. 2097926-20-8](/img/structure/B2879934.png)

1-({1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

Synthesis Analysis

The synthesis of related compounds has been reported. For example, Syed et al. synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole and evaluated for anti-tubercular potential against Mycobacterium tuberculosis strain .Molecular Structure Analysis

The molecular structure of related compounds can be determined by techniques such as 1H NMR and 13C NMR .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined by techniques such as 1H NMR and 13C NMR .Aplicaciones Científicas De Investigación

Nucleophilic Substitution in Quaternary Salts of NN'-Linked Biazoles and Related Systems

Research on nucleophilic substitution in quaternary salts of NN'-linked biazoles offers insights into the reactivity of pyrrolyl nuclei and azolyl carbon atoms in dicationic and monocationic systems. These studies have revealed that while the pyrrolyl nucleus is a poor leaving group, azolyl carbon atoms readily undergo nucleophilic attack, leading to the formation of substituted benzimidazoles and pyrazoles under certain conditions. This area of research highlights the potential of utilizing such chemical reactions for synthesizing complex heterocyclic structures, which could have implications for the development of new materials or pharmaceuticals (Castellanos et al., 1985).

Catalyst-Free Synthesis of Fused Pyrido and Pyrazolo Pyridines

The catalyst-free synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines in water has been described as a one-pot, three-component condensation reaction. This method yields high results without the need for a catalyst, demonstrating an eco-friendly and efficient approach to synthesizing these compounds. Such methodologies are crucial for advancing synthetic organic chemistry and could find applications in developing novel compounds with potential biological activity (Rahmati & Khalesi, 2012).

Design, Synthesis, and Pharmacological Evaluation of Neuroactive Derivatives

The design and synthesis of neuroactive pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, inspired by the sedative and analgesic drug zolpidem, underscore the utility of this chemical scaffold in creating compounds with significant pharmacological profiles. These derivatives exhibit potent central antinociceptive effects and sedation, highlighting the chemical compound's relevance in therapeutic research and drug development (Menegatti et al., 2006).

Synthesis and Biological Evaluation of Coumarin Derivatives

The synthesis of coumarin derivatives and their evaluation for antimicrobial activity demonstrates another dimension of scientific research applications for related chemical structures. This work involves creating pyrimidino, pyridino, and pyrrolo derivatives, showcasing the versatility of these chemical frameworks in generating bioactive molecules. The antimicrobial testing of these compounds indicates their potential utility in developing new antimicrobial agents (Al-Haiza et al., 2003).

New Reaction Routes for Pyrrole-Diones with CH,NH-Binucleophiles

Explorations into the reactions of pyrrole-diones with various binucleophiles have led to the formation of novel heterocyclic systems, demonstrating innovative pathways in synthetic chemistry. These studies provide valuable insights into the reactivity of pyrrole-diones, potentially opening up new avenues for synthesizing complex molecular architectures for various applications, from materials science to pharmacology (Silaichev et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[[1-(3-pyrazol-1-ylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c23-16-5-6-17(24)21(16)12-13-10-20(11-13)18(25)14-3-1-4-15(9-14)22-8-2-7-19-22/h1-4,7-9,13H,5-6,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEBCIQDOARUHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2CN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

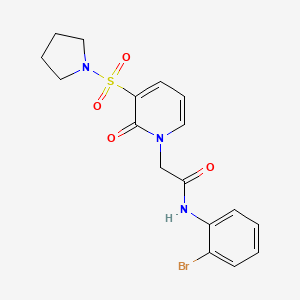

![5-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)nicotinamide](/img/structure/B2879852.png)

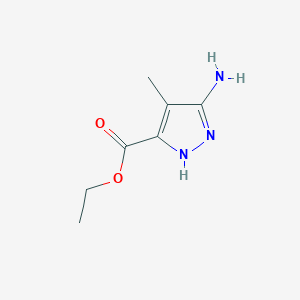

![6-(2-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2879854.png)

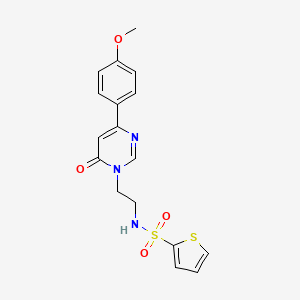

![2-methoxy-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879855.png)

![1-(Iodomethyl)-4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2879857.png)

![N-(furan-2-ylmethyl)-2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2879862.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2879863.png)

![[2-Methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B2879866.png)

![3-((5-((3-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2879870.png)

![2-[6-(difluoromethyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B2879874.png)